molecular formula C9H10N2O2 B14853054 N-(4-Formyl-6-methylpyridin-2-YL)acetamide

N-(4-Formyl-6-methylpyridin-2-YL)acetamide

Cat. No.: B14853054
M. Wt: 178.19 g/mol
InChI Key: LQXZHNOYCNTHAK-UHFFFAOYSA-N
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Description

N-(4-Formyl-6-methylpyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-6-methylpyridin-2-YL)acetamide typically involves the reaction of 4-methyl-2-aminopyridine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-6-methylpyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: N-(4-Carboxy-6-methylpyridin-2-YL)acetamide.

    Reduction: N-(4-Hydroxymethyl-6-methylpyridin-2-YL)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Formyl-6-methylpyridin-2-YL)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-Formyl-6-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylpyridin-2-YL)acetamide: Lacks the formyl group, resulting in different reactivity and applications.

    N-(6-Methylpyridin-2-YL)acetamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    N-(4-Formylpyridin-2-YL)acetamide: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness

N-(4-Formyl-6-methylpyridin-2-YL)acetamide is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(4-formyl-6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C9H10N2O2/c1-6-3-8(5-12)4-9(10-6)11-7(2)13/h3-5H,1-2H3,(H,10,11,13)

InChI Key

LQXZHNOYCNTHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C)C=O

Origin of Product

United States

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